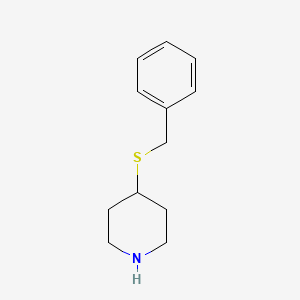

4-(Benzylsulfanyl)piperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Contemporary Chemical Sciences and Drug Discovery Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, stands as one of the most vital structural motifs in the field of medicinal chemistry and drug discovery. nih.govresearchgate.net This scaffold is ubiquitous in a vast array of pharmaceuticals and naturally occurring alkaloids. nih.govencyclopedia.pub Its prevalence is underscored by the fact that piperidine derivatives are found in more than twenty different classes of pharmaceuticals, and over 70 FDA-approved drugs feature this core structure. nih.govresearchgate.net

The significance of the piperidine scaffold stems from several key characteristics. Its three-dimensional, sp3-hybridized structure allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets like enzymes and receptors. researchgate.net The presence of the nitrogen atom provides a basic center that can be protonated at physiological pH, influencing properties such as solubility and the ability to form ionic bonds. nih.gov Furthermore, the piperidine skeleton can favorably impact a molecule's pharmacokinetic profile, including membrane permeability and metabolic stability. researchgate.net

Due to these advantageous properties, piperidine derivatives have been successfully developed into a wide range of therapeutic agents, including analgesics, antipsychotics, antihistamines, and anticancer drugs. researchgate.netugent.beijnrd.org The continuous exploration of novel synthetic routes to create diverse piperidine-based structures remains a major focus for researchers aiming to develop new and improved medicines. nih.govthieme-connect.com The introduction of chiral centers into the piperidine scaffold has also become a key strategy, as it can enhance biological activity, selectivity, and pharmacokinetic properties while potentially reducing toxicity. thieme-connect.comthieme-connect.comresearchgate.net

Overview of the 4-(Benzylsulfanyl)piperidine Core Structure within Academic Research Contexts

Within the extensive family of piperidine derivatives, this compound (CAS No. 933731-82-9) represents a specific building block used in chemical synthesis. bldpharm.com Its core structure consists of a piperidine ring substituted at the 4-position with a benzylsulfanyl group, which is also known as a benzylthio group (-S-CH₂-Ph).

The key structural features of this compound are the flexible piperidine ring, the basic nitrogen atom, and the benzylsulfanyl substituent. The sulfur atom in the benzylsulfanyl moiety introduces unique electronic and steric properties and can participate in specific interactions with biological targets, such as thiol groups in proteins.

In academic and industrial research, this compound primarily serves as a synthetic intermediate or scaffold for the construction of more complex molecules. evitachem.com Researchers utilize this compound to introduce the 4-substituted piperidine motif into a target structure, leveraging the reactivity of the piperidine nitrogen for further functionalization. Derivatives incorporating the benzylsulfanyl piperidine core have been investigated in medicinal chemistry for their potential biological activities. For instance, related structures are explored for their potential to modulate neurotransmitter systems or for their anti-inflammatory properties. The presence of the sulfur atom and the aromatic benzyl (B1604629) group provides opportunities for a variety of chemical transformations, allowing for the creation of diverse molecular libraries for screening purposes.

Historical Context of Related Chemical Entities in Medicinal Chemistry Research

The exploration of piperidine derivatives in medicinal chemistry has a rich history. The piperidine structure itself was named after Piper, the Latin word for pepper, as it is a constituent of the alkaloid piperine (B192125) found in black pepper. ijnrd.orgwikipedia.org Early research focused on naturally occurring alkaloids containing the piperidine ring, such as atropine (B194438) and morphine, which laid the groundwork for understanding their physiological effects. encyclopedia.pub

In the 20th century, synthetic chemists began to systematically explore derivatives of piperidine, leading to the discovery of numerous blockbuster drugs. A notable example is the development of synthetic opioids like meperidine, which features a 4-substituted piperidine core. ijnrd.org This historical success spurred further investigation into how modifications of the piperidine ring could lead to new therapeutic agents.

In the context of sulfur-containing piperidines, a significant amount of research has focused on the related benzylsulfonyl derivatives. For example, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their potent inhibitory activity against acetylcholinesterase, a key target in Alzheimer's disease research. nih.gov One of the most potent compounds identified in this series was a benzylsulfonyl derivative, highlighting the importance of this functional group in achieving high affinity for the enzyme. nih.gov These and other studies on related sulfonyl and sulfanyl (B85325) piperidines contribute to a broader understanding of the structure-activity relationships within this chemical space, guiding the design of future research compounds.

Compound Data

Below are tables detailing the properties of this compound and related compounds mentioned in this article.

Table 1: Physicochemical Properties of this compound Data for this table is based on available information for CAS Number 933731-82-9.

| Property | Value |

|---|---|

| CAS Number | 933731-82-9 bldpharm.com |

| Molecular Formula | C₁₂H₁₇NS bldpharm.com |

| Molecular Weight | 207.34 g/mol bldpharm.com |

| Structure | A piperidine ring with a benzylsulfanyl group at the 4-position. |

| Primary Use in Research | Synthetic building block. bldpharm.com |

Table 2: Examples of Research on Related Piperidine Derivatives

| Compound Type / Derivative | Research Focus | Key Findings / Significance | Reference |

|---|---|---|---|

| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine | Acetylcholinesterase (AChE) Inhibition | Identified as one of the most potent AChE inhibitors (IC₅₀ = 0.56 nM), with high selectivity over Butyrylcholinesterase (BuChE). | nih.gov |

| 2-(Benzylsulfanyl)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one | Neuropharmacology and Anti-inflammatory Pathways | The benzylsulfanyl group can interact with thiol groups in proteins, and the piperidine ring may influence signaling pathways. | |

| General Piperidine Derivatives | Broad Drug Discovery | Utilized as anticancer, antiviral, antimicrobial, analgesic, and anti-Alzheimer agents, among others. | researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C12H17NS |

|---|---|

Molecular Weight |

207.34 g/mol |

IUPAC Name |

4-benzylsulfanylpiperidine |

InChI |

InChI=1S/C12H17NS/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-5,12-13H,6-10H2 |

InChI Key |

CQPHEDUWPACYII-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1SCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Benzylsulfanyl Piperidine and Analogues

Primary Synthetic Routes to the 4-(Benzylsulfanyl)piperidine Scaffold

The initial construction of the this compound molecule relies on established synthetic strategies for forming the piperidine (B6355638) heterocycle and subsequently introducing the desired functional groups.

The piperidine ring is a ubiquitous structural motif, and numerous methods have been developed for its synthesis. A primary and widely used method is the hydrogenation of substituted pyridines. For instance, a precursor like 4-benzylpyridine (B57826) can undergo catalytic hydrogenation to yield the corresponding piperidine. chemicalbook.comwikipedia.org This approach is effective for creating the basic piperidine skeleton which can then be functionalized.

Intramolecular cyclization reactions represent another major pathway to the piperidine core. nih.gov These methods involve forming one or two bonds on a linear precursor to close the ring. Key strategies include:

Reductive Amination: Intramolecular reductive amination of δ-amino ketones or aldehydes provides a direct route to N-substituted piperidines. nih.gov

Aza-Michael Reaction: The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl system is an efficient method for constructing the piperidine ring. nih.gov

Radical Cyclization: Radical-mediated reactions can be employed to form the C-C or C-N bonds necessary for ring closure. nih.gov

Ring-Closing Metathesis (RCM): This powerful reaction uses ruthenium-based catalysts to form cyclic alkenes from diene precursors, which can then be reduced to the saturated piperidine ring. researchgate.net

Multicomponent reactions, such as the Mannich reaction, can assemble the piperidine ring in a single step from simpler starting materials like an aldehyde, an amine, and a compound with an active methylene (B1212753) group, offering a high degree of efficiency. rsc.orgyoutube.com Similarly, aza-Diels-Alder reactions provide a convergent approach to constructing the piperidine skeleton through the cycloaddition of an imine and a diene. dtic.mil

| Synthetic Strategy | Description | Key Features |

|---|---|---|

| Pyridine (B92270) Hydrogenation | Reduction of a substituted pyridine ring to the corresponding piperidine. dtic.mil | Utilizes readily available pyridine precursors. |

| Intramolecular Reductive Amination | Cyclization of a linear amino-aldehyde or amino-ketone. nih.gov | Forms the C-N bond of the heterocycle. |

| Intramolecular aza-Michael Reaction | Conjugate addition of an amine to an unsaturated system within the same molecule. nih.gov | Efficient for forming substituted piperidines. |

| Ring-Closing Metathesis (RCM) | Formation of a cyclic alkene from a diene, followed by reduction. researchgate.net | Versatile for creating complex substituted piperidines. |

| Aza-Diels-Alder Reaction | [4+2] cycloaddition between an imine and a diene. dtic.mil | High stereocontrol can be achieved. |

Once the piperidine core is established, or by using a pre-functionalized starting material, the key benzylsulfanyl group is introduced. The formation of the thioether linkage is typically achieved through nucleophilic substitution. A common strategy involves reacting a piperidine derivative with a suitable leaving group at the 4-position, such as a tosylate, mesylate, or halide, with benzylthiol (phenylmethanethiol) or its corresponding thiolate salt. This SN2 reaction efficiently forms the C-S bond.

Alternatively, the thioether linkage can be formed by cyclizing a linear peptide sequence where a cysteine residue's thiol group performs a nucleophilic substitution on a chloromethyl moiety attached to an N-terminal building block. nih.gov This method is particularly relevant in the context of peptide and peptidomimetic synthesis. nih.govmdpi.com

Sulfonylation is a critical reaction for derivatizing the piperidine nitrogen. The secondary amine of the piperidine ring readily reacts with various sulfonyl chlorides (R-SO₂Cl) in the presence of a base to form stable sulfonamides. asianpubs.orgnih.gov This transformation is often used to install protecting groups or to introduce functionalities that can modulate the biological properties of the molecule. mdpi.com For example, reaction with p-toluenesulfonyl chloride (TsCl) yields the corresponding N-tosyl derivative, while reaction with benzylsulfonyl chloride would yield an N-benzylsulfonylpiperidine analogue. nih.gov

The secondary amine of the this compound scaffold is a prime site for derivatization through alkylation and acylation.

N-Alkylation: The nitrogen atom can be alkylated using various alkyl halides (e.g., benzyl (B1604629) chloride, methyl iodide) in the presence of a base. chemicalforums.com Reductive amination, reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another efficient method for N-alkylation. nih.gov

N-Acylation: Acylation of the piperidine nitrogen is readily accomplished by reacting it with acyl chlorides or acid anhydrides to form amides. nih.gov This can also be achieved using carboxylic acids activated with coupling reagents. These reactions are typically high-yielding and allow for the introduction of a wide array of substituents.

Alkylation at the carbon positions of the piperidine ring is more complex but can be achieved. Regioselective alkylation at the C3 position can be performed by forming an enamine or an enamide anion from a protected piperidine derivative, which then acts as a nucleophile towards an alkyl halide. odu.edu Acylation at the C4 position has been demonstrated for 4-aryl piperidine derivatives, providing access to 4-aryl-4-acyl piperidines. google.com

Advanced Synthetic Transformations for this compound Analogues

To generate more complex and structurally diverse analogues, particularly those with specific stereochemistry, advanced synthetic methods are employed.

The development of chiral analogues of this compound requires stereoselective synthetic methods. Several strategies have been established for the asymmetric synthesis of substituted piperidines:

Chiral Auxiliary-Based Methods: A chiral auxiliary can be attached to the precursor molecule to direct the stereochemical outcome of key bond-forming reactions, such as cyclization or additions, after which the auxiliary is removed. rsc.org

Catalytic Asymmetric Synthesis: Chiral catalysts, including organocatalysts or transition metal complexes with chiral ligands, can be used to control the stereochemistry of ring-forming reactions. nih.govrsc.org For example, asymmetric aza-Michael reactions can produce enantiomerically enriched piperidines. rsc.org

Chemo-enzymatic Approaches: The combination of chemical synthesis and biocatalysis offers a powerful route to stereo-defined piperidines. Enzymes like amine oxidases can be used in cascade reactions to convert tetrahydropyridines into chiral piperidines with high enantioselectivity. nih.gov

Starting from the Chiral Pool: Readily available chiral starting materials, such as amino acids, can be elaborated into chiral piperidine derivatives, preserving the initial stereocenter. researchgate.net

| Stereoselective Approach | Mechanism | Example Application |

|---|---|---|

| Exocyclic Chirality Induction | A chiral amine is used in a condensation reaction, inducing chirality in the newly formed piperidine ring. acs.org | Nitroalkene/amine/enone (NAE) condensation to yield enantiopure piperidines. rsc.org |

| Chemo-enzymatic Dearomatization | A stereoselective one-pot amine oxidase/ene imine reductase cascade converts N-substituted tetrahydropyridines to chiral piperidines. nih.gov | Preparation of stereo-defined 3- and 3,4-substituted piperidines. nih.gov |

| Gold-Catalyzed Cyclization | A sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement from a chiral precursor. nih.gov | One-pot synthesis of highly substituted, diastereomerically pure piperidin-4-ols. nih.gov |

| Asymmetric VMR | A vinylogous Mannich-type reaction (VMR) with an aldimine and a functionalized dienolate assembles a chiral piperidine precursor. rsc.org | Used in the synthesis of bioactive natural alkaloids containing the piperidine motif. rsc.org |

Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of heterocyclic scaffolds, including this compound. rsc.org These reactions allow for the formation of C-C, C-N, and C-S bonds under relatively mild conditions.

Buchwald-Hartwig Amination: This reaction is widely used to form C-N bonds by coupling an amine (such as the piperidine nitrogen) with an aryl halide or triflate. This allows for the introduction of various aryl or heteroaryl substituents onto the nitrogen atom of the this compound core. nih.gov

Suzuki and Stille Couplings: These reactions can be used to form C-C bonds. For example, if an aryl halide functionality is present on the benzyl group of this compound, it can be coupled with a boronic acid (Suzuki) or an organotin reagent (Stille) to introduce new aryl or alkyl groups. semanticscholar.org

Heck Reaction: This reaction can introduce alkenyl substituents onto the aromatic ring of the benzyl group. youtube.com

C-S Bond Formation: Palladium catalysis can also be employed in the synthesis of diaryl sulfides through the debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides, suggesting a potential route for modifying the thioether linkage itself. organic-chemistry.org

These advanced coupling reactions significantly expand the diversity of accessible analogues, enabling fine-tuning of the molecule's structure for specific applications. researchgate.net

Green Chemistry Principles in Synthetic Optimization

The integration of green chemistry principles into pharmaceutical synthesis is a critical step toward developing environmentally benign and efficient manufacturing processes. unibo.itijbpas.com These principles focus on waste reduction, the use of less hazardous chemicals, and energy efficiency. jddhs.com In the context of synthesizing this compound and its analogues, several green chemistry strategies can be applied to optimize synthetic routes.

A primary consideration is the choice of solvents, which account for a significant portion of the mass and environmental impact of standard chemical operations. skpharmteco.com Traditional syntheses of piperidine derivatives often employ volatile and hazardous organic solvents. Green chemistry encourages the substitution of these with safer alternatives such as water, ionic liquids, or bio-based solvents, or conducting reactions in solvent-free conditions where possible. jddhs.com For instance, the hydrogenation of substituted pyridines to form the piperidine core can be achieved using heterogeneous catalysts in water, a method that has been optimized for producing piperidine-based active substances. mdpi.com

Catalysis is another cornerstone of green chemistry, offering pathways that are more selective, reduce energy consumption, and minimize waste. jddhs.com The synthesis of piperidine rings can be achieved through various catalytic methods, including cobalt-catalyzed radical intramolecular cyclization of amino-aldehydes, which provides an efficient route to various piperidine structures. mdpi.comnih.gov The development of efficient catalysts can streamline reaction pathways, leading to higher atom economy by ensuring that a maximum proportion of reactant atoms are incorporated into the final product. jddhs.com

Furthermore, an efficient green chemistry approach has been developed for the synthesis of N-substituted piperidones, which are key starting materials for a variety of piperidine derivatives. nih.gov This methodology presents significant advantages over classical synthetic routes like the Dieckmann condensation. nih.govresearchgate.net By focusing on principles such as waste prevention and the use of renewable resources, these optimized synthetic strategies contribute to a more sustainable production of complex chemical entities. ijbpas.com

Derivatization Strategies for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound analogues, derivatization is systematically employed to explore the chemical space and identify modifications that enhance potency, selectivity, or pharmacokinetic properties. This involves targeted alterations to the benzyl group, the piperidine ring, and the introduction of diverse functional groups at various positions.

Modification of the Benzyl Moiety

The N-benzyl group is a common and influential feature in many biologically active piperidine derivatives. researchgate.net Its modification is a key strategy for modulating interactions with biological targets. Research on N-benzylpiperidine analogues has shown that substitutions on the aromatic ring of the benzyl moiety can significantly alter affinity and selectivity for various receptors and transporters. nih.govuky.edunih.gov

For example, in a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines, the position and nature of substituents on the N-benzyl ring were systematically varied to probe their effects on the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). uky.edunih.gov Several compounds with substituents at the ortho and meta positions of the benzyl ring demonstrated high affinity for DAT, with some showing a broad range of SERT/DAT selectivity ratios. uky.edunih.gov

Similarly, in the development of acetylcholinesterase (AChE) inhibitors based on a 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine scaffold, it was found that introducing a bulky moiety at the para position of a benzamide (B126) group significantly increased activity. nih.gov Specifically, the compound 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride was identified as a highly potent AChE inhibitor. nih.gov These studies underscore the importance of the benzyl group in defining the pharmacological profile of piperidine-based compounds.

| Compound Analogue Structure | Substitution on N-Benzyl Ring | Target | Affinity (Ki, nM) | Key Finding |

|---|---|---|---|---|

| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(substituted benzyl)piperidine | Various ortho and meta substituents | DAT | Low nanomolar range | Substituents on the N-benzyl ring significantly influence DAT affinity and SERT/DAT selectivity. uky.edunih.gov |

| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine | 2-Trifluoromethyl | SERT | Low affinity | Acted as an allosteric modulator of SERT, despite low direct affinity for transporters. uky.edunih.gov |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | Unsubstituted N-benzyl, but complex side chain | AChE | 0.56 nM (IC50) | Demonstrates high potency as an AChE inhibitor, highlighting the role of the overall molecular structure in conjunction with the benzyl group. nih.gov |

Manipulation of the Piperidine Ring Substituents

Modifications to the piperidine ring itself, including substitutions on the nitrogen atom and at other positions, are crucial for fine-tuning a compound's pharmacological properties. nih.govnih.gov The piperidine scaffold is a versatile building block in drug design, and altering its substitution pattern can lead to significant changes in biological activity. ijnrd.orgnih.gov

SAR studies on piperidine-based analogues of cocaine explored the effect of N-modification. nih.gov N-demethylation of certain 3α-piperidine-based ligands resulted in improved activity at the serotonin and norepinephrine transporters (SERT and NET). nih.gov Conversely, replacing the N-methyl group with larger phenylalkyl groups generally led to a decrease in activity at all monoamine transporters. nih.gov This indicates that the size and nature of the substituent on the piperidine nitrogen are critical for optimal interaction with these transporters.

The synthesis of new 4-substituted N-benzyl-piperidines can be achieved through methods like the Knoevenagel condensation of N-benzyl-4-piperidone, which provides versatile intermediates for further derivatization. researchgate.net In the context of inhibitors for Mycobacterium tuberculosis, SAR studies of piperidine derivatives revealed that replacing a basic piperidine moiety in the core structure with an amide group almost entirely eliminated the desired inhibitory activity, highlighting the importance of the basic nitrogen for the compound's function. nih.gov

| Core Structure | Modification | Effect on Activity | Target/Assay |

|---|---|---|---|

| trans-(+)-3α-piperidine-based ligands | N-Demethylation | Improved activity. nih.gov | SERT and NET |

| trans-(+)-ester 1a | Replacement of N-methyl with phenylalkyl groups | Modest improvement at SERT, loss of activity at DAT. nih.gov | Monoamine Transporters |

| cis-(-)-ester 4 | Replacement of N-methyl with phenylalkyl groups | Significant decrease in activity. nih.gov | Monoamine Transporters |

| MenA Inhibitor Scaffold | Replacement of basic piperidine with an amide | Loss of inhibitory activity. nih.gov | M. tuberculosis MenA |

Introduction of Diverse Functional Groups at Peripheral Sites

To comprehensively explore the SAR of this compound analogues, a wide array of functional groups can be introduced at various peripheral sites of the molecule. This strategy allows for the probing of different types of interactions with biological targets, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions, and can be used to optimize physicochemical properties like solubility and membrane permeability. nih.gov

The piperidine ring serves as a scaffold for such modifications. nih.govnih.gov For instance, in the development of inhibitors for the enzyme 8-oxo-guanine DNA glycosylase 1 (OGG1), a 4-bromo-1-(4-piperidinyl)-2-benzimidiazolone scaffold was used to generate a variety of functional groups as alternatives to a urea (B33335) moiety. nih.gov Amides, carbamates, and sulfonamides were synthesized to assess whether the urea group was essential for potency. nih.gov

The synthesis of piperidine derivatives often involves multi-step sequences where functional groups can be introduced. mdpi.comrsc.org For example, the free amino group of a piperidine ring allows for functionalization through nucleophilic substitution. mdpi.com This versatility enables the creation of large libraries of compounds with diverse functionalities. In one study, a series of 1,3,4-oxadiazol-2-ones with piperidine substituents were synthesized to act as antagonists of the GPR55 receptor. drexel.edu The modular nature of the synthesis allowed for rapid access to analogues to explore initial SAR, revealing that modifications to an aryl group adjacent to the oxadiazolone ring were often detrimental to activity. drexel.edu This systematic introduction of diverse chemical motifs is essential for mapping the binding pocket of a target and optimizing ligand-receptor interactions.

| Core Scaffold | Introduced Functional Groups | Purpose of Derivatization | Biological Target |

|---|---|---|---|

| N-Piperidinyl-Benzimidazolone | Amides, carbamates, sulfonamides, modified ureas. nih.gov | To assess the requirement of a urea moiety for potency. nih.gov | OGG1 |

| Piperidine-substituted 1,3,4-oxadiazol-2-one | Variations on aryl groups and other distal moieties. drexel.edu | To explore the binding pocket and establish initial SAR. drexel.edu | GPR55 |

| Piperidine | Attachment of heterocycles like pyridines. nih.gov | To create dual inhibitors for clinically relevant kinases. nih.gov | ALK and ROS1 Kinases |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, a complete structural assignment for 4-(Benzylsulfanyl)piperidine can be made.

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments. The aromatic protons of the benzyl (B1604629) group are expected to appear in the downfield region (δ 7.2-7.4 ppm). The two benzylic protons (S-CH₂-Ph) would likely produce a singlet at approximately δ 3.7 ppm. The protons on the piperidine (B6355638) ring would resonate at higher fields, with those closer to the nitrogen atom (positions 2 and 6) appearing more downfield (around δ 2.5-3.0 ppm) than those at positions 3, 4, and 5 (around δ 1.5-2.0 ppm). The N-H proton signal is typically a broad singlet whose chemical shift can vary.

The ¹³C NMR spectrum reveals the number of distinct carbon environments. The carbon atoms of the phenyl ring are expected between δ 127-138 ppm. A key signal is that of the benzylic methylene (B1212753) carbon (S-CH₂), which has been observed at approximately 35.09 ppm in similar benzylsulfanyl scaffolds, indicating the attachment to sulfur. mdpi.com The carbons of the piperidine ring would appear in the upfield region, typically between δ 30-50 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic C-H (Phenyl) | 7.20 - 7.40 | 127.0 - 129.5 |

| Aromatic C (Quaternary) | - | ~138.0 |

| Benzylic CH₂ | ~3.70 | ~35.1 |

| Piperidine C2-H, C6-H (axial & equatorial) | ~2.5 - 3.0 | ~45 - 50 |

| Piperidine C3-H, C5-H (axial & equatorial) | ~1.5 - 2.0 | |

| Piperidine C4-H | ~1.8 | ~30 - 40 |

| Piperidine N-H | Variable (e.g., 1.5 - 2.5, broad) | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₂H₁₇NS), the molecular ion peak [M]⁺ would appear at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approximately 207.11).

The fragmentation of this compound under electron ionization (EI) is expected to follow characteristic pathways for both amines and benzyl sulfides. A prominent fragmentation pathway for amines is alpha-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom. miamioh.edu The most significant fragmentation is the cleavage of the C-S or S-CH₂ bonds. A key fragment would be the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91, which is characteristic of benzyl-containing compounds. nist.gov Fragmentation of the piperidine ring would also occur, leading to various smaller charged species. The analysis of these fragments helps to confirm the connectivity of the molecular structure. nih.gov

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z | Plausible Fragment Structure | Description |

|---|---|---|

| 207 | [C₁₂H₁₇NS]⁺ | Molecular Ion (M⁺) |

| 174 | [C₁₂H₁₆N]⁺ | Loss of SH radical |

| 116 | [C₅H₁₀NS]⁺ | Loss of benzyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 84 | [C₅H₁₀N]⁺ | Piperidinyl fragment from alpha-cleavage |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a powerful technique for identifying the functional groups present. nist.gov

The IR spectrum of this compound is expected to show several characteristic absorption bands. A medium, sharp peak in the region of 3300-3500 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amine. libretexts.org C-H stretching vibrations from the aromatic benzyl group would appear just above 3000 cm⁻¹, while those from the aliphatic piperidine and methylene groups would be found just below 3000 cm⁻¹. vscht.cz The presence of the aromatic ring is further confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The C-S stretching vibration is typically weak and falls within the fingerprint region (600-800 cm⁻¹), making it difficult to assign definitively.

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Secondary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂, CH) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1400 - 1470 | C-H Bend | Aliphatic (CH₂) |

| 690 - 770 | C-H Bend (out-of-plane) | Monosubstituted Benzene |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise spatial arrangement of atoms within a single crystal. This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and its packing in the crystal lattice. mdpi.com

Consistent with studies of numerous piperidine derivatives, the six-membered piperidine ring in this compound is expected to adopt a stable chair conformation. nuph.edu.uanih.gov This conformation minimizes both angular strain and torsional strain by staggering the C-H bonds on adjacent carbon atoms. wikipedia.org Due to the significant steric bulk of the 4-(benzylsulfanyl) substituent, it would overwhelmingly favor an equatorial position on the chair conformer. This placement avoids unfavorable 1,3-diaxial interactions with the axial protons at the C2 and C6 positions, which would destabilize an axial conformation.

Table of Compounds

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) is a computational method used to determine the optimized geometry and electronic structure of a molecule. For a compound like 4-(Benzylsulfanyl)piperidine, DFT calculations, often using a basis set such as B3LYP/6-311G**, would predict key structural parameters like bond lengths, bond angles, and dihedral angles. nih.gov

In studies of similar structures, such as 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, DFT is used to optimize the molecular geometry. nih.gov Such analysis for this compound would likely reveal the chair conformation of the piperidine (B6355638) ring and the relative orientations of the benzyl (B1604629) and sulfur moieties. The calculations also yield electronic properties like Mulliken atomic charges, which indicate the charge distribution across the molecule. For instance, the nitrogen atom in the piperidine ring is typically found to possess a significant negative charge, making it a potential site for interaction with positively charged residues in a protein. nih.gov

Table 1: Illustrative Geometrical and Electronic Parameters from DFT This table presents typical parameters that would be calculated for this compound, based on common findings for similar molecules.

| Parameter | Description | Predicted Value/Observation |

| Piperidine Conformation | The 3D shape of the piperidine ring. | Expected to be a stable chair conformation. |

| N Atom Charge | Mulliken charge on the piperidine nitrogen. | Expected to be electronegative, a potential hydrogen bond acceptor. |

| S Atom Charge | Mulliken charge on the sulfur atom. | Expected to be electronegative. |

| C-S-C Bond Angle | The angle of the sulfanyl (B85325) linkage. | Approximately 100-105 degrees. |

| C-N-C Bond Angle | The angle within the piperidine ring. | Approximately 109-112 degrees. |

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to characterize the chemical reactivity and kinetic stability of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ejosat.com.tr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and biological activity. nih.gov For this compound, the HOMO would likely be localized over the electron-rich regions, such as the sulfur atom and the phenyl ring, while the LUMO would be distributed across the molecule. These calculations help in understanding the molecule's potential to participate in charge-transfer interactions. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energy Values This table shows representative energy values that might be obtained for a molecule like this compound through DFT calculations.

| Orbital | Energy (eV) | Role in Reactivity |

| HOMO | ~ -6.5 to -5.5 | Electron Donor (Nucleophilicity) |

| LUMO | ~ -1.5 to -0.5 | Electron Acceptor (Electrophilicity) |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 | Indicator of Stability and Reactivity |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is a valuable tool for predicting reactive sites for both electrophilic and nucleophilic attacks. nih.gov

The MEP map uses a color scale to denote different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are favorable for nucleophilic attack. nih.gov For this compound, the MEP map would likely show negative potential around the nitrogen and sulfur atoms due to their lone pairs of electrons, identifying them as key sites for hydrogen bonding and other electrostatic interactions. The hydrogen atoms of the piperidine ring would exhibit positive potential.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. arabjchem.org This method is widely used in drug discovery to understand ligand-protein interactions.

Docking simulations of piperidine-based compounds into the active sites of various protein targets have successfully predicted their binding modes. nih.govnih.gov For this compound, a docking study would involve placing the molecule into the binding pocket of a selected protein target.

Studies on analogous piperidine scaffolds reveal common interaction patterns. The protonated nitrogen atom of the piperidine ring frequently forms a crucial salt bridge or hydrogen bond with acidic residues in the protein's active site, such as aspartic acid (Asp) or glutamic acid (Glu). nih.govnih.gov The benzyl group often engages in hydrophobic interactions and π-π stacking with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp). nih.gov The sulfanyl moiety could also participate in specific interactions within the binding pocket.

Docking programs also provide a scoring function to estimate the binding affinity, typically expressed in kcal/mol. nih.gov This score helps in ranking different compounds based on their predicted binding strength to a particular target. A more negative binding energy value suggests a more stable ligand-protein complex and, therefore, higher binding affinity.

For piperidine derivatives that show high affinity for biological targets like the sigma-1 receptor, binding affinities (Ki values) can be in the low nanomolar range. nih.gov Docking scores for potent inhibitors often fall in the range of -7 to -10 kcal/mol, indicating strong and favorable binding. nih.gov In silico estimation for this compound would provide a quantitative prediction of its potential efficacy against a given protein target, guiding further experimental validation.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational techniques used to identify novel bioactive molecules. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target.

There are no published studies where this compound has been explicitly used to develop a pharmacophore model. However, its structural motifs—a basic piperidine nitrogen, a flexible linker, and an aromatic benzyl group—are common features in ligands for various receptors, such as sigma receptors. nih.gov A screening campaign of piperidine-based compounds identified potent sigma receptor 1 (S1R) ligands, and computational studies revealed that a basic nitrogen and two hydrophobic groups were key pharmacophoric features for binding. nih.gov

The structure of this compound could potentially fit such a pharmacophore and could be included in a library of compounds for virtual screening. sciengpub.ir Virtual screening involves docking large libraries of chemical structures into the binding site of a target protein to predict their binding affinity and pose. benthamscience.com This process allows for the efficient identification of potential "hit" compounds from vast chemical databases for further experimental testing. The piperidine scaffold is frequently utilized in libraries for virtual screening against a wide range of biological targets. sciengpub.irnih.govresearchgate.net Should this compound be identified as a hit in such a screen, it would serve as a starting point for further chemical optimization.

Pharmacological and Mechanistic Investigations at the Molecular and Cellular Level

Cholinesterase Enzyme Inhibition Studies (In Vitro)

The ability of 4-(Benzylsulfanyl)piperidine derivatives to inhibit cholinesterase enzymes, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), has been a subject of significant research. These enzymes are critical for the hydrolysis of the neurotransmitter acetylcholine (B1216132) and are important targets in the study of neurodegenerative diseases.

Derivatives of the this compound scaffold have demonstrated potent inhibitory activity against Acetylcholinesterase. One of the most powerful inhibitors identified is 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, which exhibits an IC50 value of 0.56 nM. This high potency indicates a strong interaction with the active site of the AChE enzyme.

Further studies on related benzylpiperidine-linked structures have also shown significant AChE inhibition. For instance, a series of 1,3-dimethylbenzimidazolinone derivatives incorporating a benzylpiperidine moiety showed inhibitory activities in the submicromolar to micromolar range. Notably, compound 15b from this series registered an IC50 value of 0.39 µM. Another study on 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one found it to be the most potent derivative against AChE in its series, with an IC50 of 12.55 µM.

| Compound Derivative | AChE IC50 |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | 0.56 nM |

| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (15b ) | 0.39 µM |

| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | 12.55 µM |

This table presents the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against Acetylcholinesterase (AChE).

The selectivity of these compounds between the two major cholinesterases is a key aspect of their pharmacological profile. The highly potent AChE inhibitor, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, displayed an affinity for AChE that was 18,000 times greater than for BChE, indicating high selectivity.

In contrast, other derivatives show more balanced or BChE-preferential inhibition. For example, within the benzylpiperidine-linked 1,3-dimethylbenzimidazolinone series, compound 15j was identified as a potent BChE inhibitor with an IC50 of 0.16 µM. Another derivative, 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one, showed the best anti-BuChE activity in its series with an IC50 of 17.28 µM. These findings suggest that structural modifications to the benzylpiperidine scaffold can tune the inhibitory potency and selectivity towards BChE.

| Compound Derivative | BChE IC50 | Selectivity (AChE/BChE) |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | >10,000 nM (estimated) | 18,000-fold for AChE |

| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (15j ) | 0.16 µM | Not specified |

| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | 17.28 µM | Dual inhibitor |

This table displays the half-maximal inhibitory concentration (IC50) values and selectivity of this compound derivatives for Butyrylcholinesterase (BChE).

Receptor Binding and Modulation Studies (In Vitro)

Beyond enzymatic inhibition, the this compound scaffold serves as a foundation for ligands targeting various neurotransmitter receptors and transporters, demonstrating a polypharmacological profile.

Derivatives of 4-benzylpiperidine (B145979) show notable affinity for both sigma-1 (σ1) and sigma-2 (σ2) receptors. Research on a series of aralkyl derivatives of 4-benzylpiperidine found that their affinity varied significantly, with a σ2/σ1 selectivity ratio ranging from 0.1 to 9.

Specific derivatives have been identified with high and selective affinity for the σ1 receptor. For example, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile exhibits a high affinity for the human σ1 receptor with a Ki of 1.45 nM and a 290-fold selectivity over the σ2 subtype. Another compound, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, also shows potent binding to the σ1 receptor with a Ki value of 3.2 nM. The piperidine (B6355638) moiety is considered a critical structural element for this high-affinity binding.

| Compound Derivative | σ1 Receptor Ki | σ2 Receptor Ki | Selectivity (σ2/σ1) |

| Aralkyl derivatives of 4-benzylpiperidine | Varied | Varied | 0.1 - 9 |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 1.45 nM | ~420.5 nM | 290 |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | 3.2 nM | Not specified | Not specified |

This table summarizes the binding affinities (Ki) and selectivity of 4-benzylpiperidine derivatives for Sigma (σ) receptors.

The 4-benzylpiperidine scaffold is also integral to potent ligands for the dopamine (B1211576) transporter (DAT). Structure-activity relationship studies on analogs of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine have revealed that these compounds preferentially interact with DAT over the serotonin (B10506) transporter (SERT). The introduction of electron-withdrawing substituents on the N-benzyl ring generally leads to more active and selective DAT ligands. For instance, a derivative with a thiophene (B33073) ring replacing a phenyl ring was the most potent in its series, with an IC50 of 13.8 nM for DAT.

Further research into 4-benzylpiperidine carboxamides confirmed that structural features like the length of a carbon linker and the nature of aromatic substituents are critical for DAT selectivity. Compounds with a two-carbon linker and a diphenyl group demonstrated stronger inhibition of dopamine reuptake.

| Compound Derivative | DAT IC50 / Ki | Selectivity over SERT (SERT/DAT) |

| Thiophene-containing analog of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine | 13.8 nM (IC50) | High |

| Nitro-substituted analog (11b) | 16.4 nM (IC50) | 108 |

| Fluoro-substituted analog (5a) | 17.2 nM (IC50) | 112 |

This table shows the inhibitory potency (IC50) and selectivity of 4-benzylpiperidine analogs for the Dopamine Transporter (DAT).

In vitro studies have identified 4-benzylpiperidine and 4-benzyloxypiperidine derivatives as potent and selective antagonists for the dopamine D4 receptor (D4R). A 4-benzyl derivative, in particular, showed a high D4R affinity with a pKi of 8.71. This compound also demonstrated significant selectivity for the D4R over other dopamine receptor subtypes, such as D2R and D3R. The development of these selective D4R antagonists from the benzyloxypiperidine scaffold has yielded compounds with over 30-fold selectivity versus other dopamine receptor subtypes. This line of research highlights the potential of the core piperidine structure in designing subtype-selective dopamine receptor ligands.

| Compound Derivative | D4R pKi | D2R pKi | D3R pKi |

| 4-benzyl piperidine analog (Compound 8) | 8.71 | 6.34 | 6.15 |

This table presents the binding affinities (expressed as pKi) of a 4-benzylpiperidine analog for Dopamine Receptor subtypes D4, D2, and D3.

Histamine (B1213489) H3 Receptor Antagonism

The histamine H3 receptor, primarily found in the central nervous system, acts as an autoreceptor on histaminergic nerve terminals, modulating the release of histamine and other neurotransmitters. wikipedia.org Antagonists of this receptor have been investigated for their potential in treating neurodegenerative and sleep disorders. wikipedia.org While various compounds containing a piperidine scaffold have been explored for their activity as histamine H3 receptor antagonists, a review of available scientific literature did not yield specific studies or data on the antagonistic activity of this compound at the histamine H3 receptor. nih.govnih.gov

Investigations of Other Receptor/Enzyme Interactions (e.g., P2Y12, Serotonin Receptors)

Scientific inquiry has extended to the interaction of piperidine-containing molecules with other significant receptors, such as the P2Y12 and serotonin receptors.

P2Y12 Receptor: The P2Y12 receptor is a critical component in platelet aggregation, making it a key target for antiplatelet therapeutics. nih.gov Research into P2Y12 antagonists has included derivatives containing a piperidine ring, such as ethyl 6-(4-((benzylsulfonyl)carbamoyl)piperidine-1-yl)-5-cyano-2-methylnicotinate (AZD1283). nih.govnih.gov However, it is important to note that this compound features a benzylsulfonyl group, which is chemically distinct from the benzylsulfanyl moiety. Extensive searches of scientific databases did not uncover any specific research detailing the interaction or antagonistic activity of this compound with the P2Y12 receptor.

Serotonin Receptors: Serotonin receptors are involved in a wide array of physiological and psychological processes. Various molecules incorporating a 4-substituted piperidine framework have been investigated for their modulatory effects on different serotonin receptor subtypes, including the 5-HT2C receptor. nih.govnih.gov Despite the broad interest in piperidine derivatives as serotonin receptor ligands, there is currently no specific published data available that characterizes the binding affinity or functional activity of this compound at any of the serotonin receptor subtypes.

Cellular-Level Biological Activities (In Vitro)

This section reviews the biological effects of the compound as observed in cellular-level, in vitro assays, which are fundamental for identifying potential therapeutic activities.

Cell Line-Based Activity Investigations (e.g., anticancer activity in specific cell lines)

The cytotoxic potential of novel chemical entities is frequently assessed against a panel of human cancer cell lines. Numerous studies have demonstrated that various classes of piperidine derivatives possess antiproliferative or cytotoxic properties against cell lines representing different cancers, including breast, colon, and pancreatic cancer. nih.govfrontiersin.orgmdpi.com These investigations have provided valuable structure-activity relationship data for the broader class of piperidine-containing compounds. However, a thorough review of the literature found no specific studies that have evaluated or reported on the anticancer or cytotoxic activity of this compound in any specific cancer cell lines. Consequently, data such as IC50 or GI50 values for this particular compound are not available.

Mechanistic Studies of Anti-inflammatory Activity (In Vitro)

In vitro assays are commonly used to screen for and mechanistically understand potential anti-inflammatory activity. Common methods include assessing the inhibition of protein denaturation and proteinase activity, or measuring the reduction of pro-inflammatory mediators in stimulated cell cultures. innovareacademics.inmdpi.com Studies on the structurally related compound 4-benzylpiperidine have shown a dose-dependent inhibition of protein denaturation and proteinase activity. innovareacademics.in However, there are no specific published scientific studies detailing the in vitro anti-inflammatory effects or the underlying mechanisms of action for this compound.

Investigations of Antimicrobial Activity (In Vitro)

The piperidine nucleus is a common scaffold in compounds investigated for antimicrobial properties. biointerfaceresearch.com A wide range of derivatives has been synthesized and tested against various strains of Gram-positive and Gram-negative bacteria as well as fungal pathogens. nih.govacademicjournals.org While some complex heterocyclic systems incorporating a benzylsulfanyl group have been noted, specific data on the in vitro antimicrobial activity of the standalone compound this compound against common microbial strains is not present in the available scientific literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Benzylsulfane Moiety Modifications on Biological Activity and Selectivity

The benzylsulfane moiety, consisting of a benzyl (B1604629) group linked to the piperidine (B6355638) ring via a sulfur atom, plays a pivotal role in the interaction of these compounds with their biological targets. Modifications to this part of the molecule can significantly alter the compound's activity and selectivity.

Research on related sulfur-containing motifs highlights the importance of the sulfur atom and the aromatic ring in biological activity. The sulfur (SVI) atom, particularly in sulfonyl or sulfonamide forms, is a key component in over 150 FDA-approved drugs. nih.gov Its strong electron-withdrawing nature and stability contribute to the pharmacokinetic properties of molecules. nih.gov While the benzylsulfanyl group contains a sulfur (II) atom, the principles of its interaction can be extrapolated. The synthesis of 4-arylsulfanyl-substituted kainoid analogues, for instance, demonstrates a method for introducing various aromatic and heteroaromatic thiols at the 4-position of a heterocyclic ring, leading to compounds with potent neuroexcitatory activity. researchgate.net This suggests that the nature of the aryl group attached to the sulfur atom is a critical determinant of biological activity.

In a series of 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine derivatives, the presence of a benzylsulfonyl group was integral to their high acetylcholinesterase (AChE) inhibitory activity. nih.gov The potent inhibitor in this series, compound 21 , with an IC50 of 0.56 nM, features this bulky, electron-withdrawing moiety. nih.gov This underscores the significant impact that modifications to the broader benzylsulfane region can have on potency.

Table 1: Impact of Benzylsulfane Moiety Analogs on Biological Activity

| Compound Class | Moiety Modification | Biological Target | Key Findings | Reference |

| Kainoid Analogues | Variation of aryl group in 4-arylsulfanyl moiety | CNS Receptors | Potent neuroexcitatory activity, demonstrating the importance of the aromatic substituent. | researchgate.net |

| Piperidine Derivatives | Presence of a benzylsulfonyl group | Acetylcholinesterase (AChE) | A benzylsulfonyl group was a key feature of a highly potent AChE inhibitor (IC50 = 0.56 nM). | nih.gov |

This table is generated based on data from related compound classes to infer the potential impact of modifications to the benzylsulfane moiety of 4-(benzylsulfanyl)piperidine.

Influence of Piperidine Ring Substituents on Target Affinity and Specificity

The piperidine ring is a versatile scaffold, and its substitution pattern is a key determinant of target affinity and specificity. ajchem-a.comnih.gov Modifications at the nitrogen atom and other positions on the ring can drastically alter the pharmacological profile of this compound derivatives.

Substituents on the piperidine nitrogen have been extensively studied. In a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, the basicity of the piperidine nitrogen was found to be crucial for activity. nih.gov The N-benzoylpiperidine derivative was almost inactive, indicating that an electron-withdrawing group directly on the piperidine nitrogen is detrimental to activity. nih.gov Conversely, the presence of a benzyl group on the nitrogen is a common feature in many active piperidine-based compounds.

In the context of sigma receptor ligands, the piperidine nitrogen is involved in crucial bidentate salt bridge interactions with glutamate and aspartate residues in the receptor's binding site. nih.gov The nature of the substituent on the piperidine nitrogen can influence the orientation of the molecule in the binding pocket and its affinity. For example, in a series of piperidine-based sigma-1 receptor ligands, the substituents on the nitrogen were varied to optimize affinity and selectivity. nih.gov

Substitutions at other positions of the piperidine ring also play a significant role. The development of highly substituted piperidine analogs has been a focus of medicinal chemistry to explore diverse chemical spaces and biological activities. ajchem-a.com For instance, the synthesis of 2,6-diaryl-3-methyl-4-piperidones has led to compounds with significant antimicrobial activity. biomedpharmajournal.org

Table 2: Influence of Piperidine Ring Substituents on Biological Activity

| Compound Series | Piperidine Ring Modification | Biological Target | Effect on Activity | Reference |

| 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives | N-benzoyl substitution | Acetylcholinesterase | Drastic decrease in activity. | nih.gov |

| Piperidine-based ligands | N-substituent variation | Sigma-1 Receptor | Modulates affinity and selectivity through interactions in the binding pocket. | nih.gov |

| 2,6-diaryl-3-methyl-4-piperidones | Substitutions at C2, C3, and C6 | Bacteria and Fungi | Conferred significant antimicrobial activity. | biomedpharmajournal.org |

This table is generated based on data from various piperidine-containing compound series to illustrate the impact of piperidine ring substitutions.

Role of Chirality and Stereochemistry in Biological Interactions and Efficacy

Chirality and stereochemistry are fundamental to the biological activity of many pharmaceuticals, as biological targets such as receptors and enzymes are themselves chiral. mdpi.com The three-dimensional arrangement of atoms in a molecule can significantly impact its binding affinity and efficacy. For this compound derivatives, the introduction of chiral centers can lead to enantiomers with potentially different pharmacological profiles.

While specific studies on the enantiomers of this compound were not found, the principles of stereochemistry in drug action are well-established. The synthesis of chiral 2,3-cis-disubstituted piperidines highlights the importance and challenge of controlling stereochemistry in this scaffold. nih.gov The different spatial arrangement of substituents can lead to one enantiomer (the eutomer) having significantly higher activity than the other (the distomer).

In a study on the isomers of 3-Br-acivicin, only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting that a stereoselective uptake mechanism is at play. mdpi.com Molecular modeling further revealed that stereochemistry affects the binding to the target enzyme, Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH). mdpi.com This underscores that both pharmacokinetic and pharmacodynamic processes can be stereoselective.

The functionalization of piperidine derivatives for the site-selective and stereoselective synthesis of positional analogues of methylphenidate further illustrates the importance of controlling stereochemistry. researchgate.net The use of chiral catalysts allowed for the synthesis of specific diastereomers with high enantiomeric excess, which is crucial for developing drugs with a clean pharmacological profile. researchgate.net

Table 3: General Principles of Chirality in Drug Action

| Concept | Description | Significance in this compound Derivatives |

| Eutomer vs. Distomer | The eutomer is the more active enantiomer, while the distomer is the less active one. | A chiral center at the 4-position or on a substituent could lead to enantiomers with different potencies and selectivities. |

| Stereoselective Binding | Chiral biological targets preferentially bind to one enantiomer over the other. | The interaction of a chiral this compound derivative with its target would likely be stereoselective. |

| Stereoselective Pharmacokinetics | Absorption, distribution, metabolism, and excretion can differ between enantiomers. | The bioavailability and duration of action of a chiral this compound derivative could be enantiomer-dependent. |

This table outlines the general principles of stereochemistry and their potential implications for chiral derivatives of this compound.

Correlation between In Silico Predictions and Experimental Biological Activity

In silico methods, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, are invaluable tools in modern drug discovery for predicting the biological activity and pharmacokinetic properties of novel compounds. clinmedkaz.org The correlation of these computational predictions with experimental data is essential for validating the in silico models and guiding further drug development.

Several studies on piperidine derivatives have demonstrated a good correlation between in silico predictions and experimental results. For instance, in a study of 2-oxoimidazolidin-4-sulfonamides as fungicides, in silico modeling was used to predict their activity, which was then confirmed by experimental validation. semanticscholar.org

Molecular docking studies on benzylidene derivatives have been used to identify their binding modes at the active site of target proteins. mdpi.com The docking scores, which represent the predicted binding affinity, often correlate well with experimentally determined inhibitory concentrations (IC50). In a study on piperidine-dihydropyridine hybrids as anticancer agents, molecular docking against the Epidermal Growth Factor Receptor (EGFR) revealed favorable binding scores and interactions for the most active compounds, suggesting their potential as promising drug candidates.

The use of computational tools to predict the biological activity spectra for new piperidine derivatives has also been explored. clinmedkaz.org By using web tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances), researchers can identify potential protein targets and pharmacological effects of novel compounds before their synthesis and biological testing, thus streamlining the drug discovery process. clinmedkaz.org

Table 4: Correlation of In Silico Predictions with Experimental Data for Piperidine Derivatives

| Study Subject | In Silico Method | Experimental Data | Correlation/Outcome | Reference |

| 2-oxoimidazolidin-4-sulfonamides | Molecular Modeling | Fungicidal Activity | In silico predictions were validated by experimental results. | semanticscholar.org |

| Benzylidene Derivatives | Molecular Docking | Antimicrobial Activity | Docking studies confirmed similar binding modes for the most active compounds. | mdpi.com |

| Piperidine-Dihydropyridine Hybrids | Molecular Docking (EGFR) | Anticancer Activity (IC50) | Favorable binding scores were observed for the most potent compounds. |

This table provides examples of studies where in silico predictions for piperidine derivatives have been correlated with experimental biological activity.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for biological activity.

Several QSAR studies have been conducted on various classes of piperidine derivatives. For a series of furan-pyrazole piperidine derivatives with Akt1 inhibitory activity, QSAR models were developed using 3D and 2D autocorrelation descriptors. nih.gov These models showed good robustness, stability, and predictive ability, as evaluated by internal and external validation. nih.gov

Another QSAR study on piperidine-substituted thiophene[3,2-d]pyrimidine derivatives as anti-HIV-1 agents utilized various descriptors, including information, connectivity, and eigenvalue-based descriptors. ijprajournal.com The resulting multiparametric QSAR model demonstrated a high correlation between the structural features and the anti-HIV-1 activity. ijprajournal.com

The development of QSAR models often involves the following steps:

Data Set Preparation: A series of compounds with known biological activity is selected.

Descriptor Calculation: A variety of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

These QSAR models can then be used to predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates.

Table 5: Examples of QSAR Studies on Piperidine Derivatives

| Compound Class | Biological Activity | Key Descriptors Used | Statistical Method | Reference |

| Furan-pyrazole piperidine derivatives | Akt1 Inhibition | 3D and 2D autocorrelation | Multiple Linear Regression (MLR) | nih.govresearchgate.net |

| Piperidine-substituted thiophene[3,2-d]pyrimidines | Anti-HIV-1 Activity | Information, connectivity, and eigenvalue-based | Multivariate Linear Regression | ijprajournal.com |

This table summarizes key aspects of QSAR studies conducted on different classes of piperidine derivatives.

4 Benzylsulfanyl Piperidine As a Molecular Scaffold in Advanced Chemical Biology and Drug Discovery Research

Utility in Lead Compound Identification and Optimization

The 4-(benzylsulfanyl)piperidine scaffold and its close analogs, particularly N-benzylpiperidine derivatives, have proven to be valuable starting points for the identification and optimization of lead compounds targeting a variety of biological targets. The piperidine (B6355638) ring provides a basic nitrogen atom, which can be crucial for receptor interactions, while the benzylsulfanyl moiety offers opportunities for extensive chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

Research into N-substituted piperidine-4-(benzylidene-4-carboxylic acids) has demonstrated the potential of this class of compounds as inhibitors of steroid-5α-reductase, an enzyme implicated in benign prostatic hyperplasia and other androgen-dependent conditions. nih.gov A series of these compounds showed a broad range of inhibitory potencies against both type 1 and type 2 isozymes of 5α-reductase. nih.gov For instance, the diphenylacetyl and diphenylcarbamoyl derivatives displayed significant inhibition of both rat isozymes, while a dicyclohexylacetyl derivative showed potent and selective inhibition of the type 2 human and rat enzymes. nih.gov These findings highlight how modifications on the piperidine nitrogen can significantly impact biological activity and selectivity. nih.gov

In the realm of neurodegenerative diseases, derivatives of N-benzylpiperidine have been extensively investigated as inhibitors of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. researchgate.net One of the most prominent examples is Donepezil, which features an N-benzylpiperidine moiety connected to a dimethoxy indanone structure. researchgate.net The N-benzylpiperidine fragment plays a crucial role in the molecule's interaction with the enzyme. researchgate.net By modifying the N-benzylpiperidine scaffold, researchers have developed numerous hybrids with varying inhibitory properties against AChE. researchgate.net

Furthermore, benzyloxy piperidine-based compounds have been identified as antagonists for the dopamine (B1211576) D4 receptor, a target for antipsychotic and cognitive-enhancing drugs. nih.gov Through systematic modification of both the nitrogen and the oxygen substituents of the benzyloxy piperidine scaffold, researchers have been able to probe the structure-activity relationship (SAR) and identify compounds with improved potency and selectivity. nih.gov This work underscores the adaptability of the piperidine core in generating lead compounds for complex central nervous system (CNS) targets. nih.gov

Below is a table summarizing the activity of selected piperidine derivatives against various targets, illustrating the utility of this scaffold in lead identification and optimization.

| Compound Type | Target | Key Findings | Reference(s) |

| N-substituted piperidine-4-(benzylidene-4-carboxylic acids) | Steroid-5α-reductase | Diphenylacetyl and diphenylcarbamoyl derivatives inhibit both type 1 and 2 isozymes. Dicyclohexylacetyl derivative is a potent and selective inhibitor of type 2 enzyme. | nih.gov |

| N-benzylpiperidine derivatives (Donepezil hybrids) | Acetylcholinesterase (AChE) | The N-benzylpiperidine motif is crucial for AChE inhibition and has been modified to create hybrids with diverse inhibitory profiles. | researchgate.net |

| Benzyloxy piperidine derivatives | Dopamine D4 Receptor | Modifications on the piperidine nitrogen and the benzyloxy group led to the identification of potent and selective D4 antagonists. | nih.gov |

Scaffold Diversity and Design Principles for Novel Molecular Architectures

The this compound scaffold offers numerous opportunities for diversification, allowing for the creation of a wide array of novel molecular architectures. The design principles for modifying this scaffold are guided by the desire to explore new chemical space, improve biological activity and selectivity, and optimize physicochemical properties. Key modification points include the piperidine nitrogen, the benzyl (B1604629) ring, and the piperidine ring itself.

A versatile method for constructing 4-benzyl piperidines and related structures has been developed using a Suzuki coupling protocol. organic-chemistry.org This method allows for the concise formation of a variety of building blocks by tolerating a wide range of reaction partners, including different bromide, iodide, and triflate substrates. organic-chemistry.org Variations in the group attached to the piperidine nitrogen, such as amines, sulfonamides, and amides, have also been successfully explored, demonstrating the scaffold's adaptability for creating diverse chemical libraries. organic-chemistry.org

The N-benzylpiperidine motif is frequently used in drug discovery due to its structural flexibility and three-dimensional nature, which can be advantageous for achieving high-affinity interactions with biological targets. nih.gov Medicinal chemists often utilize this motif to fine-tune the efficacy and ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates. nih.gov The benzyl group can engage in crucial cation-π interactions with target proteins, and the piperidine ring serves as a platform for optimizing stereochemical aspects that can influence potency and reduce toxicity. nih.gov

Furthermore, the development of novel synthetic methods continues to expand the diversity of accessible piperidine-based scaffolds. For instance, a one-pot synthesis of N-benzyl-4-piperidone from benzylamine (B48309) and an acrylic ester simplifies the production of this key intermediate, which can then be further functionalized. google.com Another innovative approach involves the reaction of N-benzyl-4-piperidone with dimethyloxosulfonium methylide to form an epoxide, followed by rearrangement to yield N-benzyl-4-formyl-piperidine, a key intermediate for the synthesis of drugs like Donepezil. google.com These synthetic advancements provide chemists with powerful tools to generate novel molecular architectures based on the piperidine core.

Integration into Hybrid Molecular Architectures and Compound Libraries

The this compound scaffold is an attractive building block for the construction of hybrid molecular architectures and the generation of compound libraries for high-throughput screening. Its inherent structural features and synthetic tractability allow for its combination with other pharmacophores to create molecules with novel or improved biological activities.

The concept of creating hybrid molecules by modifying existing drug scaffolds is a well-established strategy in medicinal chemistry. For example, the N-benzylpiperidine moiety of Donepezil has been extensively used as a starting point to develop new hybrid compounds. researchgate.net By replacing or functionalizing the dimethoxy indanone part of Donepezil while retaining the N-benzylpiperidine core, researchers have created a multitude of hybrids with unique pharmacological profiles, some exhibiting multi-target activities. researchgate.net This approach highlights the potential of integrating the this compound scaffold into similar hybrid designs.

The adaptability of the 4-benzyl piperidine scaffold for solid-phase synthesis makes it particularly suitable for the creation of large and diverse compound libraries. organic-chemistry.org A protocol that tolerates a wide variety of substituents on both the aryl and piperidine portions of the molecule is invaluable for generating libraries for drug discovery programs. organic-chemistry.org By systematically varying the substituents at different positions of the this compound scaffold, chemists can generate a vast collection of related compounds for screening against a wide range of biological targets.

The screening of in-house compound libraries containing piperidine and piperazine-based compounds has led to the discovery of potent ligands for various receptors, such as the sigma-1 receptor. nih.gov This underscores the value of constructing and screening libraries built around privileged scaffolds like piperidine. The identification of a potent sigma-1 receptor agonist from such a library demonstrates that this approach can be a fruitful starting point for hit-to-lead optimization. nih.gov

Development of Chemical Probes and Radioligands for Biological Systems (e.g., receptor imaging)

Derivatives of the this compound scaffold hold significant promise for the development of chemical probes and radioligands for studying and imaging biological systems, particularly in the context of the central nervous system. The ability to label these molecules with fluorescent tags or positron-emitting radionuclides allows for their use in a variety of advanced research techniques.

While direct examples of radiolabeled this compound are not extensively documented, the closely related N-benzylpiperidine scaffold has been successfully utilized to develop radioligands for positron emission tomography (PET) imaging. For instance, N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide has been synthesized and evaluated as a potential PET ligand for imaging sigma receptors in the brain. nih.gov This compound exhibited high affinity and selectivity for sigma-1 receptors and showed selective uptake in haloperidol-sensitive sites in the rat brain, suggesting its potential for imaging these receptors in humans. nih.gov Similarly, [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide was developed as a high-affinity radiopharmaceutical for sigma receptors, with demonstrated binding to breast cancer cells. nih.gov

The development of fluorescent probes based on piperidine scaffolds has also been an active area of research. For example, fluorescent derivatives of a spiro[isobenzofuran-1,4'-piperidine] scaffold have been created to study sigma receptors using fluorescence-based techniques like flow cytometry and confocal microscopy. uniba.it These probes enable the detection and characterization of sigma receptors without the need for radioactivity. uniba.it

The table below summarizes examples of N-benzylpiperidine derivatives developed as radioligands for receptor imaging.

| Radioligand | Target Receptor | Imaging Modality | Key Findings | Reference(s) |

| N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide | Sigma-1 Receptor | PET | High affinity and selectivity for sigma-1 receptors; selective uptake in rat brain. | nih.gov |

| [125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide | Sigma Receptor | SPECT/Autoradiography | High-affinity binding to sigma receptors in breast tumor cells. | nih.gov |

| [(125)I]BP-I (a 4-benzylpiperazine derivative) | Sigma-1 Receptor | SPECT/Autoradiography | High affinity and selectivity for sigma-1 receptors; specific in vivo binding in mice. | nih.gov |